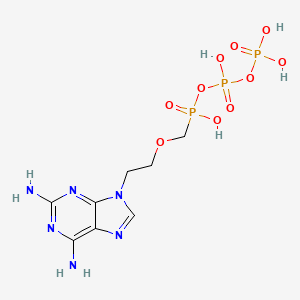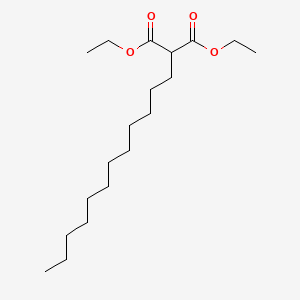
4-Fluoro-2-iodophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BFIO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with both fluorine and iodine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and functional group compatibility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluoro-2-iodophenylboronic acid can be synthesized through various methods. One common approach involves the halogenation of phenylboronic acid derivatives. For instance, starting with 2-fluorophenylboronic acid, iodination can be achieved using iodine and a suitable oxidizing agent . Another method involves the direct borylation of 4-fluoro-2-iodobenzene using a boron reagent under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and borylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-iodophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Oxidative Hydroxylation: Using copper catalysts, this reaction converts the boronic acid group to a hydroxyl group.
Homocoupling: Catalyzed by gold salts, this reaction forms biaryl compounds from two molecules of the boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Employed in oxidative hydroxylation reactions.
Gold Salts: Utilized in homocoupling reactions
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling and homocoupling reactions.
Phenols: Produced via oxidative hydroxylation
Aplicaciones Científicas De Investigación
4-Fluoro-2-iodophenylboronic acid has diverse applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for 4-fluoro-2-iodophenylboronic acid involves its role as a boron reagent in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boron-bound aryl group to the palladium center, followed by reductive elimination to form the desired biaryl product .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorophenylboronic Acid: Similar structure but lacks the iodine substituent.
4-Iodophenylboronic Acid: Similar structure but lacks the fluorine substituent.
2-Fluoro-5-iodophenylboronic Acid: Another isomer with different substitution pattern.
Uniqueness
4-Fluoro-2-iodophenylboronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This dual substitution enhances its reactivity and allows for selective functionalization in synthetic applications .
Propiedades
Fórmula molecular |
C6H5BFIO2 |
|---|---|
Peso molecular |
265.82 g/mol |
Nombre IUPAC |
(4-fluoro-2-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BFIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H |
Clave InChI |
XGEWIOQLDHZLAJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)F)I)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


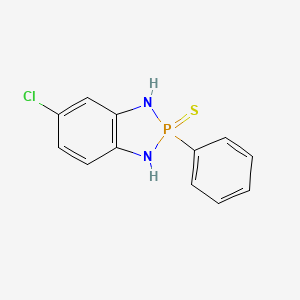


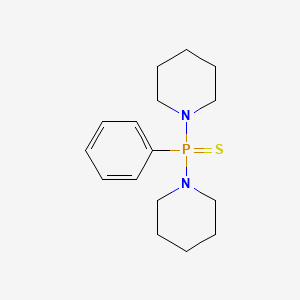
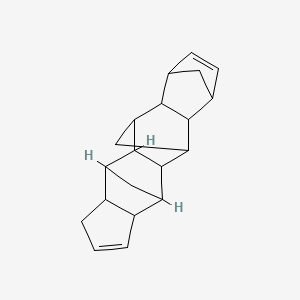

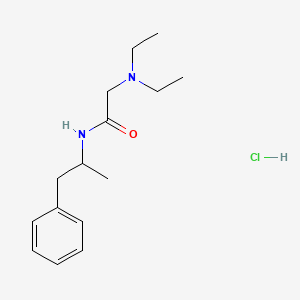
![2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B12808019.png)
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)


![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)
